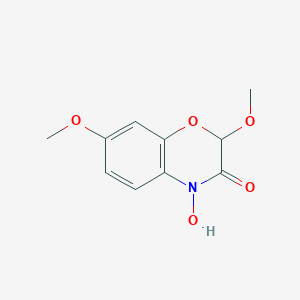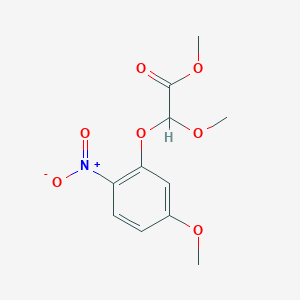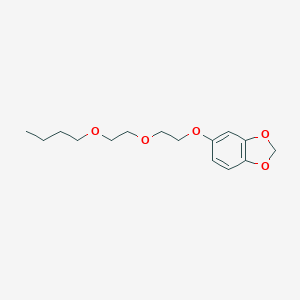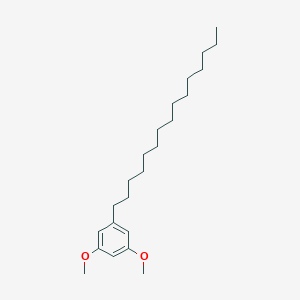
1,3-Dimethoxy-5-pentadecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-pentadecylbenzene is a compound that belongs to the class of benzene derivatives. It is also known as 5-Pentadecyl-1,3-dimethoxybenzene or C22H36O2. This compound has been studied in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 1,3-Dimethoxy-5-pentadecylbenzene is not fully understood. However, it is believed that the compound works by reducing the surface tension between two liquids or between a liquid and a solid. This property makes it useful as a surfactant in various industrial applications.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,3-Dimethoxy-5-pentadecylbenzene. However, it is believed that the compound is non-toxic and does not have any harmful effects on the human body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Dimethoxy-5-pentadecylbenzene in lab experiments is its excellent surfactant properties. This makes it useful in various industrial applications, including the production of emulsions and suspensions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1,3-Dimethoxy-5-pentadecylbenzene. One possible area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the compound's surfactant properties and its potential use in various industrial applications. Additionally, more research is needed to fully understand the mechanism of action of 1,3-Dimethoxy-5-pentadecylbenzene and its potential biochemical and physiological effects.
Synthesis Methods
1,3-Dimethoxy-5-pentadecylbenzene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this reaction, benzene is reacted with pentadecyl chloride in the presence of an aluminum chloride catalyst to form 5-Pentadecyl-1,3-dimethoxybenzene.
Scientific Research Applications
1,3-Dimethoxy-5-pentadecylbenzene has been studied in various scientific research applications. One of the most notable applications is its use as a surfactant. Surfactants are compounds that reduce the surface tension between two liquids or between a liquid and a solid. 1,3-Dimethoxy-5-pentadecylbenzene has been shown to have excellent surfactant properties, making it useful in various industrial applications.
properties
CAS RN |
23032-48-6 |
|---|---|
Product Name |
1,3-Dimethoxy-5-pentadecylbenzene |
Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1,3-dimethoxy-5-pentadecylbenzene |
InChI |
InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h18-20H,4-17H2,1-3H3 |
InChI Key |
KDZJXNAOSGKFDB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
synonyms |
1,3-Dimethoxy-5-pentadecylbenzene; 1-(3,5Ddimethoxyphenyl)-pentadecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



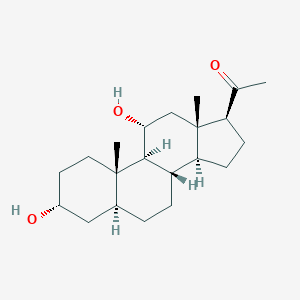
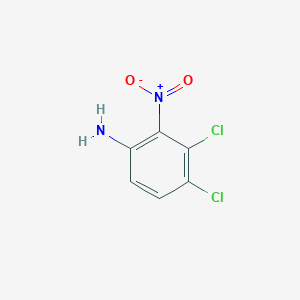
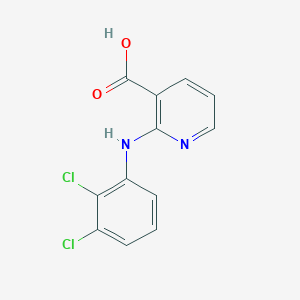
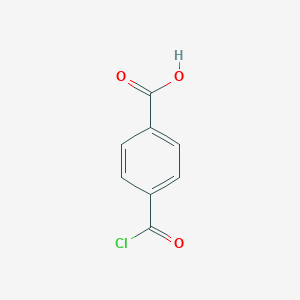
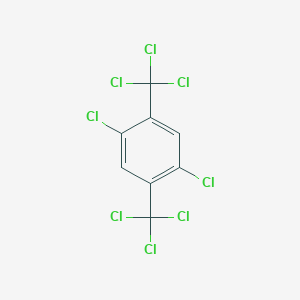
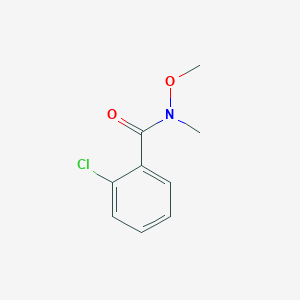
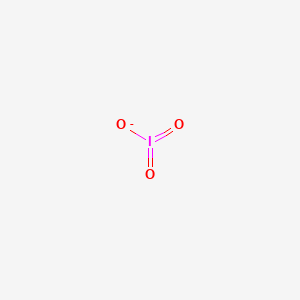
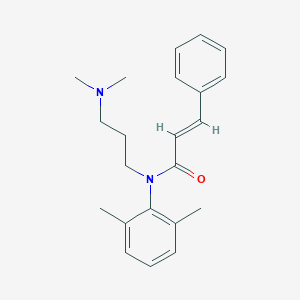
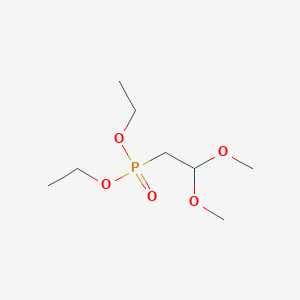
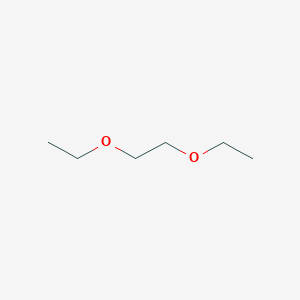
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)
